molecular formula C20H16O3 B6379058 6-(3-Benzyloxyphenyl)-2-formylphenol CAS No. 1258637-01-2

6-(3-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379058
CAS No.: 1258637-01-2
M. Wt: 304.3 g/mol
InChI Key: LVGYLIMSYOTAIP-UHFFFAOYSA-N
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Description

6-(3-Benzyloxyphenyl)-2-formylphenol is an organic compound that features a phenolic hydroxyl group, a formyl group, and a benzyloxy substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride under acidic conditions.

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenol derivative in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 6-(3-Benzyloxyphenyl)-2-carboxyphenol.

    Reduction: 6-(3-Benzyloxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(3-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methoxyphenyl)-2-formylphenol: Similar structure but with a methoxy group instead of a benzyloxy group.

    6-(3-Hydroxyphenyl)-2-formylphenol: Similar structure but with a hydroxy group instead of a benzyloxy group.

    6-(3-Ethoxyphenyl)-2-formylphenol: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

6-(3-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. The benzyloxy group can provide additional steric and electronic effects, making this compound distinct from its analogs.

Properties

IUPAC Name

2-hydroxy-3-(3-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-9-5-11-19(20(17)22)16-8-4-10-18(12-16)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYLIMSYOTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685380
Record name 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258637-01-2
Record name 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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